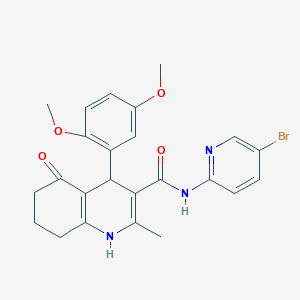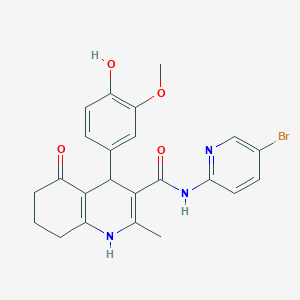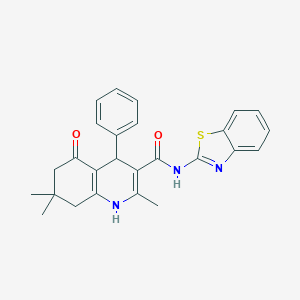![molecular formula C35H28N2O4S B304307 [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone, also known as BPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTM is a heterocyclic compound that consists of a thieno[2,3-b]pyridine ring system, a biphenyl moiety, and an amino group.
Wirkmechanismus
The mechanism of action of [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone involves the inhibition of CK2, a serine/threonine protein kinase that is overexpressed in many types of cancer. CK2 plays a critical role in cell proliferation and survival by phosphorylating a variety of substrates involved in cell cycle regulation, transcription, and DNA repair. [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone binds to the ATP-binding site of CK2 and inhibits its activity, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has been shown to inhibit the activity of other protein kinases, including Aurora kinase A and B, which are involved in the regulation of mitosis. [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has also been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK3β), which plays a role in the regulation of glucose metabolism and insulin signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various biological processes. Additionally, [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone is its relatively low potency compared to other CK2 inhibitors, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone. Additionally, [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone may have potential applications in the treatment of other diseases, such as neurodegenerative disorders, where CK2 has been implicated in the pathogenesis. Finally, further studies are needed to fully understand the biochemical and physiological effects of [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone is a multi-step process that involves the coupling of 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid with 4-bromobiphenyl in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then subjected to a palladium-catalyzed Suzuki coupling reaction with 3,4,5-trimethoxyphenylboronic acid to yield the final product, [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone.
Wissenschaftliche Forschungsanwendungen
[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases. One of the primary areas of research has been in the field of cancer. [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which plays a critical role in cell proliferation and survival. Additionally, [3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone |
|---|---|
Molekularformel |
C35H28N2O4S |
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
[3-amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C35H28N2O4S/c1-39-28-18-25(19-29(40-2)33(28)41-3)26-20-27(23-12-8-5-9-13-23)37-35-30(26)31(36)34(42-35)32(38)24-16-14-22(15-17-24)21-10-6-4-7-11-21/h4-20H,36H2,1-3H3 |
InChI-Schlüssel |
VQBUURCAQKJJIG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N)C6=CC=CC=C6 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)